N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzodioxole core linked to a thiophene-substituted pyrazole moiety via an ethyl spacer.
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-17(12-1-2-15-16(9-12)23-11-22-15)18-5-7-20-6-3-14(19-20)13-4-8-24-10-13/h1-4,6,8-10H,5,7,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRCHIACLNAQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the benzo[d][1,3]dioxole moiety.
Synthesis of Thiophene Intermediate: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone.
Coupling Reaction: The thiophene and pyrazole intermediates are then coupled using a suitable linker, such as an ethyl group, under basic conditions.
Introduction of Benzo[d][1,3]dioxole Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .
Scientific Research Applications
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s heterocyclic structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic materials.
Biological Research: It can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, potentially inhibiting or modulating their activity . For example, the thiophene ring may interact with enzyme active sites, while the pyrazole ring can form hydrogen bonds with receptor proteins .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Benzo[d][1,3]dioxole-5-carboxamide Moieties
N-(3-(Trifluoromethyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide (IIc)
- Structural Features : Retains the benzo[d][1,3]dioxole-5-carboxamide core but substitutes the pyrazole-thiophene-ethyl chain with a 3-(trifluoromethyl)phenyl group.
- Biological Activity : Demonstrates potent α-amylase inhibitory activity (IC₅₀ = 1.2 µM) and significant in vivo hypoglycemic effects in streptozotocin-induced diabetic mice, reducing blood glucose levels by 45% at 50 mg/kg .
- Metabolism: Not explicitly discussed, but trifluoromethyl groups typically enhance metabolic stability.
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232)
- Structural Features : Features a heptan-4-yl substituent instead of the pyrazole-thiophene-ethyl group.
- Function : Approved as a flavoring agent.
- Metabolism : Rapidly metabolized in rat hepatocytes without detectable amide hydrolysis, suggesting cytochrome P450-mediated oxidation followed by conjugation .
Pyrazole-Thiophene Derivatives with Varied Pharmacophores
D3 Receptor Ligands (3a and 3b)
- Structural Features: Replace the benzo[d][1,3]dioxole-5-carboxamide with a benzamide-thiophene core linked to piperazine derivatives (e.g., 3-cyanophenyl or 3-trifluoromethylphenyl).
- Biological Activity : Designed as dopamine D3 receptor ligands, with 3a showing moderate binding affinity (Ki = 12 nM) and 3b exhibiting improved selectivity over D2 receptors .
- Synthesis : Utilizes carbodiimide-mediated coupling and chromatographic purification (32% yield for 3a) .
Antidiabetic Thiazol-2-yl Derivatives (Compound 94)
- Structural Features : Combines a benzo[d][1,3]dioxole-5-carboxamide with a pyridinyl-thiazole moiety.
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Key Research Findings and Implications
- Metabolic Stability: The benzo[d][1,3]dioxole-5-carboxamide scaffold demonstrates variable metabolic fates.
- Pharmacological Potential: Structural analogs like IIc highlight the scaffold’s applicability in antidiabetic drug development, whereas D3 receptor ligands (3a, 3b) underscore its adaptability in neuropharmacology .
- Synthetic Challenges : Low yields in piperazine-linked derivatives (e.g., 3a at 32%) suggest the need for optimized coupling conditions or alternative activation strategies .
Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound characterized by its unique structural components, which include a thiophene ring, a pyrazole moiety, and a benzo[d][1,3]dioxole structure. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure
The compound can be represented as follows:
Its structure features:
- Thiophene Ring : Known for its aromatic properties and biological activity.
- Pyrazole Ring : Associated with various pharmacological effects, including anti-inflammatory and anticancer activities.
- Benzo[d][1,3]dioxole : This moiety contributes to the compound's stability and reactivity.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential therapeutic applications:
1. Anticancer Activity
Studies have indicated that compounds containing pyrazole and thiophene rings exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and death.
2. Anti-inflammatory Properties
The compound's structure suggests it may interact with inflammatory pathways. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory cytokines.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Anticancer Activity of Pyrazole Derivatives | Demonstrated that pyrazole derivatives significantly inhibited the growth of breast cancer cells with IC50 values in the micromolar range. |
| Study 2 : Anti-inflammatory Mechanisms | Found that compounds similar to this compound reduced IL-6 and TNF-alpha levels in vitro. |
| Study 3 : Antimicrobial Evaluation | Reported moderate antimicrobial activity against Gram-positive bacteria, suggesting potential for further development as an antimicrobial agent. |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Binding to active sites of enzymes involved in cancer progression or inflammation.
- Receptor Modulation : Acting as an agonist or antagonist at specific receptors related to pain and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
